molecular formula C23H19ClN2O B3056562 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one CAS No. 7236-86-4

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

Numéro de catalogue B3056562
Numéro CAS: 7236-86-4
Poids moléculaire: 374.9 g/mol
Clé InChI: BGODRSTVCBQDJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as CPEP, and it has been the subject of scientific research due to its potential applications in the field of medicine.

Mécanisme D'action

The mechanism of action of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, which leads to an increase in the activity of the GABAergic system. The net effect is a reduction in neuronal excitability, which results in the anxiolytic, sedative, and hypnotic effects observed with this compound.
Biochemical and Physiological Effects:
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic, sedative, and hypnotic effects. It has also been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy. Additionally, it has been found to have muscle relaxant properties, which make it useful in the treatment of muscle spasms.

Avantages Et Limitations Des Expériences En Laboratoire

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has a number of advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of low doses in experiments. Additionally, it has a relatively long half-life, which makes it useful for studying the long-term effects of benzodiazepines. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in experiments.

Orientations Futures

There are a number of future directions for the study of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one. One direction is the study of its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. Another direction is the study of its potential use in the treatment of epilepsy and other neurological disorders. Additionally, there is a need for further research into its mechanism of action and its effects on the GABAergic system. Finally, there is a need for the development of more effective synthesis methods for this compound.

Méthodes De Synthèse

The synthesis of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves the reaction between 2-amino-5-chlorobenzophenone and α-bromostyrene in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide, and the product is obtained through recrystallization from ethanol.

Applications De Recherche Scientifique

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has been studied for its potential applications in the field of medicine. It has been found to exhibit anxiolytic, sedative, and hypnotic effects, which make it useful in the treatment of anxiety disorders, insomnia, and other related conditions. It has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-chlorobenzophenone with 1-phenylethylamine followed by cyclization to form the benzodiazepine ring. The resulting intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group at the 5-position of the benzodiazepine ring. Finally, the ketone group at the 2-position is reduced to form the desired product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "1-phenylethylamine", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 2-amino-5-chlorobenzophenone with 1-phenylethylamine in the presence of a suitable condensing agent such as acetic anhydride or benzoyl chloride to form the intermediate imine.", "Cyclization of the imine intermediate by heating with a suitable acid catalyst such as hydrochloric acid or sulfuric acid to form the benzodiazepine ring.", "Reaction of the resulting intermediate with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran to introduce the phenyl group at the 5-position of the benzodiazepine ring.", "Reduction of the ketone group at the 2-position of the benzodiazepine ring using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product." ] }

Numéro CAS

7236-86-4

Nom du produit

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

Formule moléculaire

C23H19ClN2O

Poids moléculaire

374.9 g/mol

Nom IUPAC

7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H19ClN2O/c1-16(17-8-4-2-5-9-17)26-21-13-12-19(24)14-20(21)23(25-15-22(26)27)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3

Clé InChI

BGODRSTVCBQDJR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

SMILES canonique

CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.